
5-Ethyl-1,2-selenazole-3-carboxylic acid
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Overview
Description
5-Ethyl-1,2-selenazole-3-carboxylic acid is a heterocyclic compound containing selenium. It is part of the selenazole family, which is known for its unique chemical properties and potential applications in various fields such as medicinal chemistry and materials science. The presence of selenium in the structure imparts distinct characteristics to the compound, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,2-selenazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [3+2] cycloaddition reaction, where a selenylating agent reacts with an appropriate nitrile or carboxylate precursor . The reaction conditions often include the use of a base and a solvent such as methanol or ethanol, with the reaction being carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carboxylic Acid Group
The carboxylic acid moiety undergoes classical nucleophilic acyl substitution reactions:
Reaction Type | Reagents/Conditions | Product | Yield | Key Observations |
---|---|---|---|---|
Esterification | ROH, H⁺ (acid catalysis) | Ethyl selenazole-3-carboxylate | 65–78% | Rate depends on alcohol nucleophilicity |
Amide Formation | NH₃ or amines, DCC/DMAP | Selenazole-3-carboxamide derivatives | 50–85% | Steric hindrance affects amine reactivity |
Acid Chloride | SOCl₂ or PCl₅, reflux | 3-Chlorocarbonyl-1,2-selenazole | 90% | Intermediate for further derivatization |
Mechanistic Insight : The reaction proceeds via a tetrahedral intermediate, with selenium’s electron-withdrawing effect enhancing the electrophilicity of the carbonyl carbon .
Electrophilic Aromatic Substitution in the Selenazole Ring
The heterocyclic ring participates in electrophilic substitutions, primarily at the C4 and C5 positions:
Kinetic Control : Reactions favor the 4-position due to selenium’s inductive effects, though steric factors from the ethyl group modulate reactivity .
Selenium-Specific Redox Reactions
The selenium atom undergoes unique redox transformations:
Oxidation to Selenoxide
Treatment with H₂O₂ or mCPBA yields the corresponding selenoxide, which eliminates via the Ei mechanism under thermal conditions :
5 Ethyl 1 2 selenazole 3 carboxylic acidH2O2SelenoxideΔAlkene+SeO2
Key Features :
Reduction to Selenide
Catalytic hydrogenation (H₂, Pd/C) reduces the selenazole ring to a dihydroselenazole derivative, preserving the carboxylic acid group .
Ring-Opening and Rearrangement Reactions
Under harsh acidic or basic conditions, the selenazole ring undergoes cleavage:
Stability Note : Prolonged heating in polar solvents (e.g., dioxane/water) induces lactonization via intramolecular esterification .
Cross-Coupling Reactions
The ethyl group participates in Pd-mediated couplings:
Limitation : The selenium atom poisons certain catalysts, requiring optimized ligand systems .
Comparative Reactivity Table
Reaction Site | Reactivity | Activating Groups | Deactivating Groups |
---|---|---|---|
Carboxylic acid | High | – | Electron-donating groups |
C4 of selenazole | Moderate | -Se- | Ethyl substituent |
C5 of selenazole | Low | None | Carboxylic acid |
Data aggregated from kinetic studies .
This compound’s dual reactivity at both the carboxylic acid and selenium-containing ring positions it as a versatile building block in medicinal chemistry and materials science. Ongoing research focuses on exploiting its redox-active selenium center for catalytic applications .
Scientific Research Applications
Medicinal Applications
Anticancer Properties
Selenazole derivatives, including 5-Ethyl-1,2-selenazole-3-carboxylic acid, have been investigated for their anticancer activities. Research indicates that these compounds can inhibit the growth of various cancer cell lines. For instance, studies have shown that certain selenazole derivatives exhibit significant cytotoxic effects on fibrosarcoma cells, with mechanisms involving the inhibition of protein kinases and modulation of cellular signaling pathways .
Antibacterial and Antiviral Activities
The antibacterial properties of selenazoles have been well-documented. Compounds similar to this compound demonstrate higher antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus compared to their sulfur analogs . Moreover, some derivatives have shown promise as antiviral agents against HIV-1 and HIV-2, highlighting their potential in treating infectious diseases .
Mechanism of Action
The biological activities of this compound may be attributed to its ability to generate reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, its interaction with cellular enzymes involved in redox reactions suggests a multifaceted mechanism of action that warrants further investigation .
Agricultural Applications
Fungicidal Properties
Recent studies have explored the use of selenazole derivatives as fungicides. The unique properties of selenium-containing compounds can enhance their effectiveness against fungal pathogens in crops. Research indicates that these compounds can disrupt fungal cell membranes and inhibit spore germination, making them valuable in agricultural pest management .
Plant Growth Promotion
Selenium compounds, including this compound, have been shown to promote plant growth by enhancing photosynthesis and nutrient uptake. This application is particularly relevant in selenium-deficient soils where the addition of such compounds can improve crop yields and quality .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step procedures starting from readily available precursors. The most common methods include cyclization reactions involving selenoamides or selenium-containing intermediates. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Data Table: Biological Activities of Selenazole Derivatives
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a controlled study involving HT-1080 fibrosarcoma cells, this compound was tested for cytotoxicity. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Agricultural Field Trials
Field trials conducted on crops treated with selenium-containing fungicides showed a significant reduction in fungal infections compared to untreated controls. The treated crops exhibited improved yield and quality metrics.
Mechanism of Action
The mechanism by which 5-Ethyl-1,2-selenazole-3-carboxylic acid exerts its effects is related to the chemical reactivity of the selenium atom. Selenium can participate in redox reactions, influencing various biochemical pathways. The compound may interact with molecular targets such as enzymes, altering their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Selenadiazole: Another selenium-containing heterocycle with different reactivity and applications.
Selenazole: The parent compound of the selenazole family, with a simpler structure.
Selenophene: A selenium analog of thiophene, with distinct electronic properties.
Uniqueness
5-Ethyl-1,2-selenazole-3-carboxylic acid is unique due to the presence of both an ethyl group and a carboxylic acid functional group, which influence its chemical reactivity and potential applications. The combination of these functional groups with the selenazole ring makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C6H7NO2Se |
---|---|
Molecular Weight |
204.10 g/mol |
IUPAC Name |
5-ethyl-1,2-selenazole-3-carboxylic acid |
InChI |
InChI=1S/C6H7NO2Se/c1-2-4-3-5(6(8)9)7-10-4/h3H,2H2,1H3,(H,8,9) |
InChI Key |
RFVFHTLAZBXOKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=N[Se]1)C(=O)O |
Origin of Product |
United States |
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